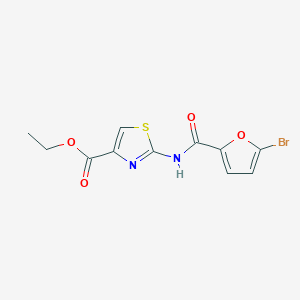

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate

Description

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a furan ring, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

IUPAC Name |

ethyl 2-[(5-bromofuran-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4S/c1-2-17-10(16)6-5-19-11(13-6)14-9(15)7-3-4-8(12)18-7/h3-5H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHYHVZIDSLKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 5-bromofuran-2-carboxylic acid, which is then esterified to form ethyl 5-bromofuran-2-carboxylate. This intermediate is then reacted with thiazole derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is being investigated for its potential as an antimicrobial and anticancer agent . The compound's unique structure allows it to interact with specific biological targets, which may lead to the inhibition of cancer cell proliferation and microbial growth.

Agricultural Chemistry

In agricultural applications, this compound is being explored for its role in developing agrochemicals . Its potential effectiveness in pest control and crop protection can enhance agricultural productivity. The incorporation of this compound into formulations may provide new avenues for sustainable agricultural practices.

Material Science

The compound is also relevant in material science , where it can be utilized in the synthesis of advanced materials such as polymers and coatings. These materials may exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways. This research contributes to a deeper understanding of biological processes and disease mechanisms, particularly in the context of cancer biology .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material, ensuring accurate results in various chemical analyses. Its unique structural properties make it valuable for method development and validation .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of compounds related to this compound in inhibiting specific cancer-related proteins such as HSET (KIFC1). These findings suggest that modifications to the compound's structure can lead to enhanced potency against cancer cells while maintaining selectivity against other cellular targets .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The furan ring may also play a role in binding to biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-bromofuran-2-carboxylate: Shares the furan ring and bromine atom but lacks the thiazole ring.

2-Aminothiazole derivatives: Share the thiazole ring but differ in other functional groups.

Uniqueness

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is unique due to its combination of a furan ring, a thiazole ring, and an ethyl ester group. This combination provides a unique set of chemical properties and potential biological activities that are not found in similar compounds .

Biological Activity

Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNOS

- Molecular Weight : 345.17 g/mol

- CAS Number : 1170991-76-0

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : It exhibits activity against various bacterial strains.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes related to cancer cell survival.

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of key proteins that regulate cell division and survival.

Case Study: Inhibition of HSET (KIFC1)

A related thiazole compound demonstrated micromolar inhibition of HSET, a kinesin protein crucial for centrosome clustering in cancer cells. This inhibition leads to multipolar mitotic spindles and subsequent cell death, showcasing the potential of thiazole derivatives in cancer therapy .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | TBD | Apoptosis induction |

| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | 27 | HSET inhibition |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests that the bromofuran moiety contributes to its antibacterial properties.

Antimicrobial Activity Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Klebsiella pneumoniae | TBD |

| Bacillus subtilis | TBD |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in apoptosis and microbial resistance.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole and furan rings can significantly affect potency and selectivity.

Key Findings:

- Bromination : The presence of bromine enhances the lipophilicity and potentially increases cellular uptake.

- Carboxamide Group : This functional group is essential for maintaining biological activity, likely through hydrogen bonding interactions with target proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare Ethyl 2-(5-bromofuran-2-carboxamido)thiazole-4-carboxylate and its analogs?

- The synthesis typically involves multi-step reactions. For example, bromofuran carboxamide derivatives can be coupled to thiazole-4-carboxylate scaffolds via amide bond formation using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DCM or THF) . Key intermediates, such as ethyl 2-aminothiazole-4-carboxylate, are synthesized via cyclization of thiourea with α-bromo esters under basic conditions . Reaction monitoring via TLC and purification via silica gel chromatography are standard .

Q. How is the purity and structural integrity of synthesized compounds verified?

- Analytical techniques include:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weights (e.g., [M+H]⁺ ions with <5 ppm error) .

- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to resolve structural features, such as coupling between the bromofuran and thiazole moieties .

- Elemental analysis to validate empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values) .

Q. What in vitro assays are used to evaluate the antitumor potential of this compound?

- Standard protocols involve testing against human cancer cell lines (e.g., RPMI-8226 leukemia) using MTT or SRB assays. Dose-response curves (IC₅₀ values) are generated, with positive controls like doxorubicin. Mechanistic studies may include apoptosis assays (Annexin V/PI staining) or DNA-binding studies via fluorescence quenching .

Advanced Research Questions

Q. How can reaction yields be optimized for bromofuran-containing thiazole derivatives?

- Catalyst screening : Pd-based catalysts (e.g., PdCl₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

- Solvent and temperature control : Anhydrous DMF at 60–80°C enhances amide bond formation, while low-temperature (−78°C) lithiation prevents side reactions .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) for cyclization steps .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., consistent cell lines and assay conditions) .

- Physicochemical profiling : Evaluate solubility (via HPLC-UV) and membrane permeability (PAMPA assay) to identify bioavailability limitations .

- Molecular docking : Use software like AutoDock Vina to assess binding affinity variations due to substituent effects (e.g., 5-bromo vs. 4-nitrophenyl groups) .

Q. How do structural modifications at the 2-position of the thiazole ring influence bioactivity?

- SAR studies show:

- Electron-withdrawing groups (e.g., 5-bromofuran) enhance DNA intercalation, improving antitumor activity .

- Bulky substituents (e.g., tert-butyl carbamates) reduce metabolic clearance but may hinder target binding .

- Hydrogen-bond donors (e.g., amino groups) improve kinase inhibition (e.g., TNIK) by interacting with ATP-binding pockets .

Q. What crystallographic techniques are recommended for resolving structural ambiguities?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, with data collected at 100 K to minimize thermal motion artifacts .

- Twinned data handling : For challenging crystals, SHELXD and SHELXE enable structure solution via dual-space methods .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···π contacts) to explain packing patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.